molecular formula C12H19Cl2FN2 B3131849 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 358748-22-8

1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B3131849
CAS No.: 358748-22-8
M. Wt: 281.19
InChI Key: KJTLBCDHACBCPJ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound belonging to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a fluorobenzyl group attached to the piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions. For example, 4-fluorobenzyl chloride can react with piperidine in the presence of a base like sodium hydride.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products:

    Oxidation: Formation of 1-(4-fluorobenzyl)piperidin-4-one.

    Reduction: Formation of 1-(4-fluorobenzyl)piperidin-4-ol.

    Substitution: Formation of various substituted piperidines and benzyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the growth of certain pathogens by interfering with their metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • 1-(3, 4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • 1-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Comparison: 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride is unique due to the presence of the fluorobenzyl group, which imparts specific chemical and biological properties. Compared to its analogues, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;;/h1-4,12H,5-9,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLBCDHACBCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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